3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127690
InChI: InChI=1S/C12H17NO2/c13-7-10(8-14)5-9-1-2-12-11(6-9)3-4-15-12/h1-2,6,10,14H,3-5,7-8,13H2
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol

CAS No.:

Cat. No.: VC18127690

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 2-(aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Standard InChI InChI=1S/C12H17NO2/c13-7-10(8-14)5-9-1-2-12-11(6-9)3-4-15-12/h1-2,6,10,14H,3-5,7-8,13H2
Standard InChI Key QNISZMPVDUGSCG-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C=C(C=C2)CC(CN)CO

Introduction

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol is an organic compound classified as an amino alcohol. It features a unique structure that combines an amino group, a propanol backbone, and a dihydrobenzofuran moiety. This compound is of interest in medicinal chemistry and pharmacology, particularly for the development of therapeutic agents due to its functional groups.

Synthesis and Reaction Conditions

The synthesis of 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol involves various organic chemistry techniques. The exact conditions, such as temperature, solvent, and catalysts, depend on the specific synthetic route chosen.

SolventConditionsPurpose
Dimethyl Sulfoxide (DMSO)RefluxEnhance yield and purity
Tetrahydrofuran (THF)RefluxEnhance yield and purity

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure suggests it could interact with biological targets, though further studies are needed to elucidate its precise mechanism of action.

Analytical Techniques

To confirm the purity and structure of 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol, analytical techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) are recommended.

Future Research Directions

Future studies should focus on elucidating the biological targets and mechanisms of action for this compound. Additionally, optimizing synthesis conditions to improve yield and purity will be crucial for potential pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator